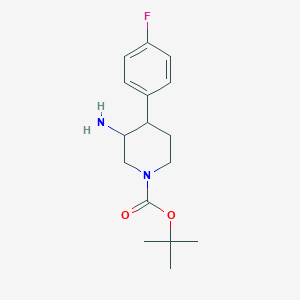

Tert-butyl 3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C16H23FN2O2 |

|---|---|

Molecular Weight |

294.36 g/mol |

IUPAC Name |

tert-butyl 3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-9-8-13(14(18)10-19)11-4-6-12(17)7-5-11/h4-7,13-14H,8-10,18H2,1-3H3 |

InChI Key |

DWRQZVPMOAKIDV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthesis via Suzuki-Miyaura Cross-Coupling

-

- Boc-protected piperidine derivative (e.g., tert-butyl piperidine-1-carboxylate).

- 4-fluorophenylboronic acid or its derivatives.

-

- Catalyst: Palladium(0) complex such as tetrakis(triphenylphosphine)palladium(0).

- Base: Potassium carbonate or sodium tert-butoxide.

- Solvent: Dimethylformamide or tetrahydrofuran .

- Temperature: 80–100°C under inert atmosphere.

- Dissolve the Boc-protected piperidine in the solvent.

- Add the arylboronic acid and base.

- Introduce the palladium catalyst.

- Stir under reflux until completion (monitored via TLC or HPLC).

- Work-up involves aqueous extraction, washing, and purification via chromatography.

This yields the 4-(4-fluorophenyl)piperidine intermediate with the Boc-protecting group intact.

Amination of the Piperidine Ring

Approach: Nucleophilic substitution or reductive amination to introduce the amino group at the 3-position.

-

- Ammonia or ammonium salts .

- Reducing agents such as sodium cyanoborohydride if reductive amination is employed.

-

- Solvent: Methanol or ethanol .

- Temperature: Room temperature to 50°C .

- Duration: 12–24 hours .

- React the fluorophenyl-substituted piperidine with ammonia or ammonium salts.

- For reductive amination, combine the aldehyde or ketone precursor with ammonia and reduce.

- Purify the amino derivative by chromatography or recrystallization.

Final Deprotection and Purification

- Boc deprotection: Typically achieved using trifluoroacetic acid in dichloromethane** at 0°C to room temperature.

- Purification: Recrystallization or preparative chromatography ensures high purity.

Reaction Condition Optimization

| Parameter | Optimization Strategy | Rationale |

|---|---|---|

| Temperature | Maintain below 100°C during cross-coupling | Prevents decomposition of sensitive groups |

| Catalyst loading | 1–5 mol% Pd catalyst | Ensures efficient coupling with minimal catalyst waste |

| Solvent | Use polar aprotic solvents like DMF or THF | Enhances solubility of reagents |

| Reagent equivalents | Use 1.2–1.5 equivalents of boronic acid | Drives the reaction to completion |

| Reaction time | 12–24 hours | Ensures complete conversion |

Data Tables Summarizing Synthesis Parameters

| Step | Reagents | Catalyst | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| 1. Cross-coupling | 4-fluorophenylboronic acid, Boc-piperidine | Pd(PPh₃)₄ | DMF | 80–100°C | 12–16 hours | ~85% | Purify via chromatography |

| 2. Amination | Ammonia or ammonium salt | — | Methanol | Room temp to 50°C | 12–24 hours | ~90% | Recrystallize if needed |

| 3. Deprotection | Trifluoroacetic acid | — | Dichloromethane | 0–25°C | 2 hours | Quantitative | Remove Boc group |

In-Depth Research Findings

Recent literature emphasizes the importance of palladium-catalyzed cross-coupling reactions for introducing aromatic groups onto piperidine rings with high regioselectivity and yields. Optimization of catalyst choice, ligand environment, and solvent polarity significantly enhances the efficiency of the synthesis.

Patents such as WO2004/30668A1 describe similar synthetic routes involving N-alkylation and aromatic substitution on piperidine derivatives, highlighting the importance of reaction temperature control and purification techniques to achieve high purity suitable for pharmaceutical research.

Furthermore, research indicates that protecting groups like tert-butyl carbamate (Boc) are stable under coupling conditions but can be efficiently removed under acidic conditions, facilitating downstream functionalization.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in assays to investigate the binding affinity and specificity of potential drug candidates .

Medicine: While not directly used as a therapeutic agent, this compound is valuable in medicinal chemistry for the development of new pharmaceuticals. It helps researchers understand the structure-activity relationships of drug candidates .

Industry: In industrial settings, this compound may be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific characteristics .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 916421-11-9

- Molecular Formula : C₁₆H₂₃FN₂O₂

- Molecular Weight : 294.36 g/mol

- Structure: Features a piperidine core substituted at the 3-position with an amino group and at the 4-position with a 4-fluorophenyl moiety. The tertiary butyl carbamate (Boc) group at the 1-position serves as a protective group for the amine .

Key Properties :

- Spectroscopic Data : Confirmed by ESI-MS (m/z = 295 [M+H]⁺) and NMR (¹H, ¹³C, ¹⁹F), consistent with its structure and purity .

- Reactivity: The amino group enables nucleophilic reactions (e.g., acylation), while the Boc group provides stability under basic conditions but is cleavable under acidic conditions (e.g., trifluoroacetic acid) .

- Applications : Acts as an intermediate in pharmaceutical synthesis, particularly in kinase inhibitors and antiviral agents .

Structural and Functional Analogues

The following table compares tert-butyl 3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate with structurally related piperidine derivatives:

Physicochemical and Reactivity Trends

Electronic Effects: Fluorine Substituents: The 4-fluorophenyl group in the target compound provides moderate electron withdrawal, enhancing stability and influencing π-π stacking in biological targets. Methoxy Group: The 3-methoxy derivative (sc-356027) donates electrons via resonance, increasing nucleophilicity at the aromatic ring and altering solubility profiles .

Steric Effects: Methyl vs. tert-Butyl: The 4-methylphenyl analogue (sc-356032) has reduced steric bulk compared to the target compound, favoring interactions with shallower binding pockets .

Solubility and Stability: The Boc group in all compounds reduces aqueous solubility but enhances stability during synthetic steps. Methoxy and sulfonamido substituents improve solubility in polar solvents (e.g., DMSO, ethanol) compared to hydrophobic methyl or fluorine groups .

Biological Activity

Tert-butyl 3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate (CAS No. 916421-11-9) is a compound of interest due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

- Molecular Formula : C16H23FN2O2

- Molecular Weight : 294.36 g/mol

- CAS Number : 916421-11-9

- Purity : Typically ≥95%

This compound is structurally related to piperidine derivatives, which are known to interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways.

Binding Affinity and Activity

Research indicates that compounds with similar structures may exhibit significant binding affinity towards specific receptors, such as:

- Urokinase Receptor (uPAR) : Compounds in this class can influence cancer cell invasion and metastasis by modulating uPAR interactions .

- P-glycoprotein (P-gp) : Some derivatives have shown to interact with P-gp, affecting drug transport and bioavailability .

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

- Cytotoxicity : Certain derivatives exhibit selective cytotoxic effects on cancer cell lines, including breast cancer (MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC) cells.

- Inhibition of Cell Proliferation : Compounds have been shown to significantly reduce cell proliferation rates at varying concentrations, with some exhibiting IC50 values in the micromolar range .

- Invasion and Migration : The compound has been reported to impair cell invasion and migration capabilities in a concentration-dependent manner, indicating potential therapeutic applications in oncology .

Case Studies

- Breast Cancer Model : In a study involving MDA-MB-231 cells, treatment with this compound resulted in a marked decrease in invasion and migration, attributed to the inhibition of matrix metalloproteinase (MMP) activity .

- P-gp Interaction : A study highlighted that certain analogs of this compound could stimulate ATPase activity in P-gp, suggesting a potential role in overcoming multidrug resistance in cancer therapy .

Data Table

The following table summarizes key findings from studies on the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.